1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate
Overview
Description
1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate is a chemical compound with a unique structure that combines a fluorobenzyl group with an imidazolium core
Preparation Methods
The synthesis of 1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate typically involves the reaction of 3-fluorobenzyl alcohol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the imidazolium core can participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate include:
1-[(4-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate: Similar structure but with a different position of the fluorine atom.
1-[(3-chlorobenzyl)oxy]-1H-imidazol-3-ium-3-olate: Chlorine instead of fluorine, which can affect reactivity and biological activity.
1-[(3-methylbenzyl)oxy]-1H-imidazol-3-ium-3-olate: Methyl group instead of fluorine, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of the fluorobenzyl group and the imidazolium core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methoxy]-3-oxidoimidazol-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-10-3-1-2-9(6-10)7-15-13-5-4-12(14)8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVESGYFCOLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON2C=C[N+](=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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